molecular formula C19H10N4O4 B11457457 (2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile

(2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile

Cat. No.: B11457457
M. Wt: 358.3 g/mol
InChI Key: ZCCXHSBCXDXSGU-SDXDJHTJSA-N
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Description

(2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methoxy, hydroxy, and oxo groups

Preparation Methods

The synthesis of (2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

(2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, (2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C19H10N4O4

Molecular Weight

358.3 g/mol

IUPAC Name

(2E)-2-[cyano-(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-1,4-benzoxazine-6,7-dicarbonitrile

InChI

InChI=1S/C19H10N4O4/c1-26-14-4-2-11(3-5-14)15(10-22)18-19(24)23(25)16-6-12(8-20)13(9-21)7-17(16)27-18/h2-7,25H,1H3/b18-15-

InChI Key

ZCCXHSBCXDXSGU-SDXDJHTJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(=O)N(C3=C(O2)C=C(C(=C3)C#N)C#N)O)/C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(=O)N(C3=C(O2)C=C(C(=C3)C#N)C#N)O)C#N

Origin of Product

United States

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